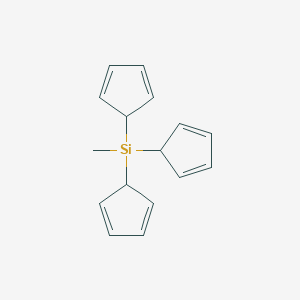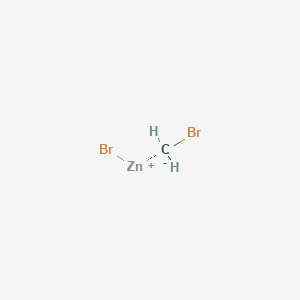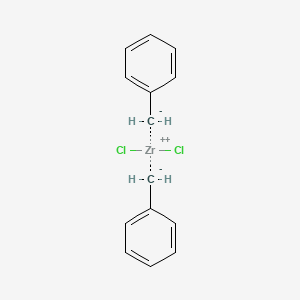
Tris(cyclopentadienyl)methylsilane
Overview
Description
Tris(cyclopentadienyl)methylsilane is an organometallic compound that features a silicon atom bonded to three cyclopentadienyl rings and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(cyclopentadienyl)methylsilane typically involves the reaction of cyclopentadienyl anions with methylchlorosilane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
3Cp−+MeSiCl3→MeSi(Cp)3+3Cl−
where Cp represents the cyclopentadienyl anion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(cyclopentadienyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl anions.
Substitution: The methyl group or cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Silyl anions and related species.
Substitution: Various substituted cyclopentadienylsilane derivatives.
Scientific Research Applications
Tris(cyclopentadienyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and catalysts.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tris(cyclopentadienyl)methylsilane involves its ability to form stable complexes with various metal ions. The cyclopentadienyl rings provide a stable ligand environment, while the methylsilane moiety can participate in various chemical reactions. The compound’s reactivity is largely influenced by the electronic properties of the cyclopentadienyl rings and the silicon atom.
Comparison with Similar Compounds
Tris(cyclopentadienyl)silane: Similar structure but without the methyl group.
Tris(indenyl)methylsilane: Features indenyl rings instead of cyclopentadienyl rings.
Tris(cyclopentadienyl)methylgermane: Germanium analog of tris(cyclopentadienyl)methylsilane.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and stability. The compound’s ability to form stable complexes with a variety of metal ions makes it particularly valuable in organometallic chemistry and catalysis.
Properties
IUPAC Name |
tri(cyclopenta-2,4-dien-1-yl)-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Si/c1-17(14-8-2-3-9-14,15-10-4-5-11-15)16-12-6-7-13-16/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKHLMYLORLWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1C=CC=C1)(C2C=CC=C2)C3C=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)





![triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane](/img/structure/B6289307.png)




